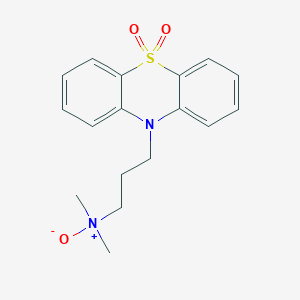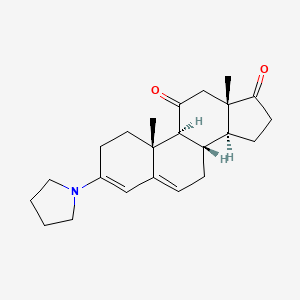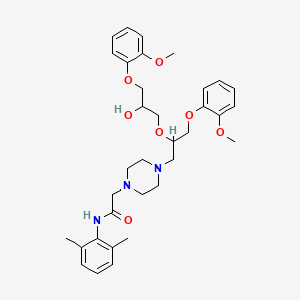
N-(2,6-Dimethylphenyl)-2-(4-(2-(2-hydroxy-3-(2-methoxyphenoxy)propoxy)-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Dimethylphenyl)-2-(4-(2-(2-hydroxy-3-(2-methoxyphenoxy)propoxy)-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-2-(4-(2-(2-hydroxy-3-(2-methoxyphenoxy)propoxy)-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the piperazine core, followed by the introduction of the phenyl and acetamide groups. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-Dimethylphenyl)-2-(4-(2-(2-hydroxy-3-(2-methoxyphenoxy)propoxy)-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its therapeutic potential, possibly as an anti-inflammatory or anti-cancer agent.
Industry: Could be used in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2,6-Dimethylphenyl)-2-(4-(2-(2-hydroxy-3-(2-methoxyphenoxy)propoxy)-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide would depend on its specific interactions with molecular targets. These could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,6-Dimethylphenyl)piperazine: A simpler piperazine derivative with similar structural features.
2-(4-(2-(2-Hydroxy-3-(2-methoxyphenoxy)propoxy)piperazin-1-yl)acetamide: A compound with a similar backbone but different substituents.
Uniqueness
N-(2,6-Dimethylphenyl)-2-(4-(2-(2-hydroxy-3-(2-methoxyphenoxy)propoxy)-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Propiedades
Número CAS |
1983943-76-5 |
|---|---|
Fórmula molecular |
C34H45N3O7 |
Peso molecular |
607.7 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-2-[4-[2-[2-hydroxy-3-(2-methoxyphenoxy)propoxy]-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C34H45N3O7/c1-25-10-9-11-26(2)34(25)35-33(39)21-37-18-16-36(17-19-37)20-28(24-44-32-15-8-6-13-30(32)41-4)42-22-27(38)23-43-31-14-7-5-12-29(31)40-3/h5-15,27-28,38H,16-24H2,1-4H3,(H,35,39) |
Clave InChI |
XWTWSUPBAZBSED-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)OCC(COC4=CC=CC=C4OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


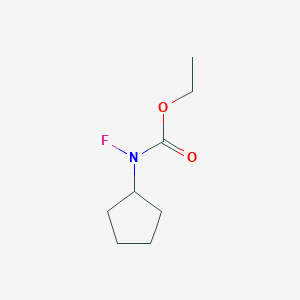
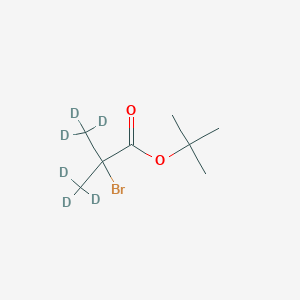
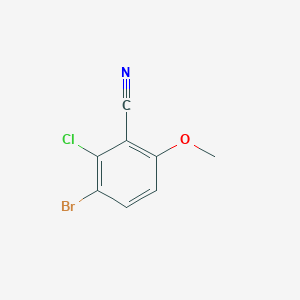
![ethyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B13430963.png)
![levulinoyl(-3)[DMT(-5)]2-deoxy-D-thrPenf(b)-adenin-9-yl](/img/structure/B13430974.png)
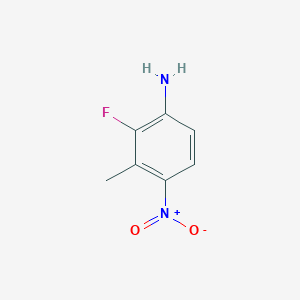
![3-ethoxy-4-[[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]carbonyl] Benzeneacetic acid](/img/structure/B13430982.png)
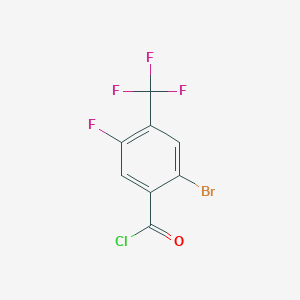
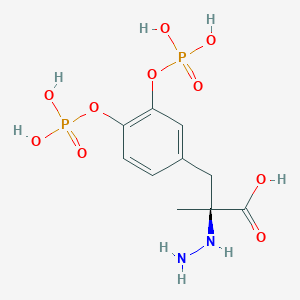
![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;hydrate](/img/structure/B13431001.png)
